
sRANKL-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
sRANKL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
sRANKL-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of sRANKL interactions.
Biology: It is used to investigate the role of sRANKL in various biological processes, including bone remodeling and immune responses.
Medicine: It has potential therapeutic applications in the treatment of osteoporosis and other bone-related diseases.
Industry: It is used in the development of new drugs targeting sRANKL interactions.
Mecanismo De Acción
sRANKL-IN-2 exerts its effects by selectively inhibiting the interaction between soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) and its receptor. This inhibition prevents the activation of downstream signaling pathways involved in osteoclastogenesis and bone resorption. The molecular targets of this compound include the binding sites on sRANKL that are critical for its interaction with the receptor .
Comparación Con Compuestos Similares
sRANKL-IN-2 is unique in its selective inhibition of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL) interactions. Similar compounds include:
Denosumab: A monoclonal antibody that targets RANKL and is used in the treatment of osteoporosis.
These compounds differ in their mechanisms of action and specificity, with this compound being a small molecule inhibitor, while Denosumab and OPG-Fc are biologics .
Propiedades
Fórmula molecular |
C18H18N4O7S |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C18H18N4O7S/c1-4-29-17(28)14-8(2)19-18(30-14)20-15(25)13(9(3)23)22-21-12-6-5-10(24)7-11(12)16(26)27/h5-7,23-24H,4H2,1-3H3,(H,26,27)(H,19,20,25)/b13-9-,22-21? |
Clave InChI |
YOBCSENHRWYRQY-JYUBDGDKSA-N |
SMILES isomérico |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=C(C=C(C=C2)O)C(=O)O)C |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=C(C=C(C=C2)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


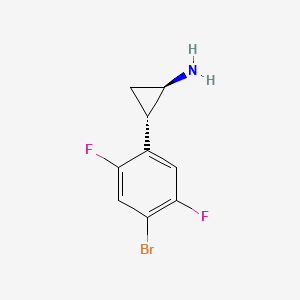
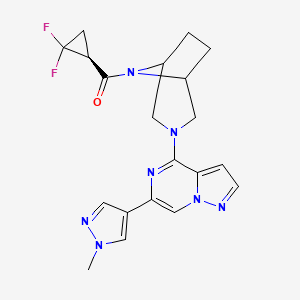
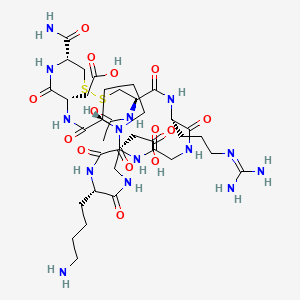
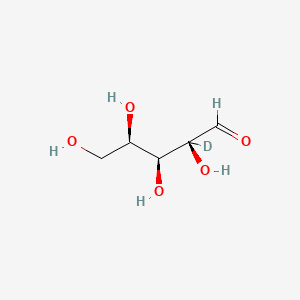



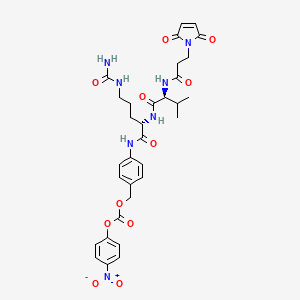
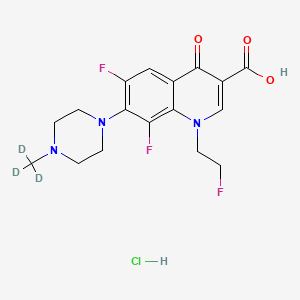
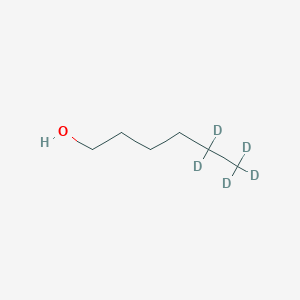
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)
